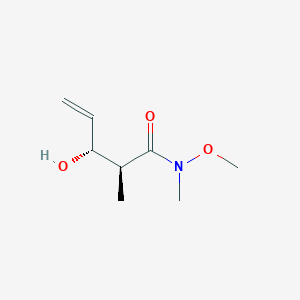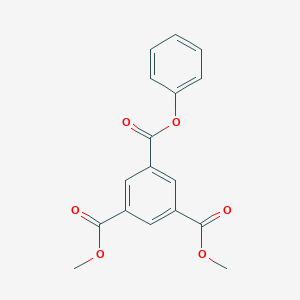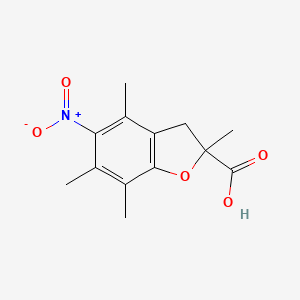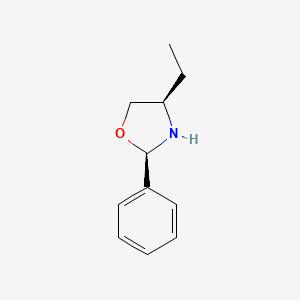
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is a chiral compound belonging to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of ®-phenylglycinol with ethyl glyoxylate under acidic conditions, leading to the formation of the oxazolidine ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Applications De Recherche Scientifique
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidine ring can coordinate with metal catalysts or reactants, influencing the stereochemistry of the reaction and leading to the preferential formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4R)-4-Methyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Isopropyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Benzyl-2-phenyl-1,3-oxazolidine
Uniqueness
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This configuration provides distinct steric and electronic properties, making it particularly effective as a chiral auxiliary in certain asymmetric synthesis reactions. The ethyl group also influences the compound’s reactivity and the selectivity of the reactions it undergoes.
Propriétés
Numéro CAS |
537016-89-0 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2R,4R)-4-ethyl-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
HDGYFMLSNJDSDJ-GHMZBOCLSA-N |
SMILES isomérique |
CC[C@@H]1CO[C@@H](N1)C2=CC=CC=C2 |
SMILES canonique |
CCC1COC(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
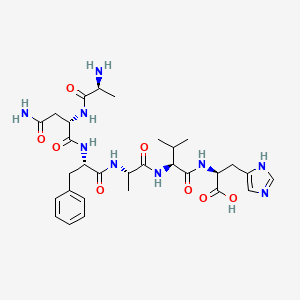
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
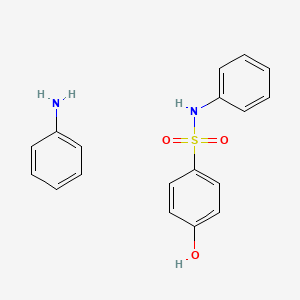

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
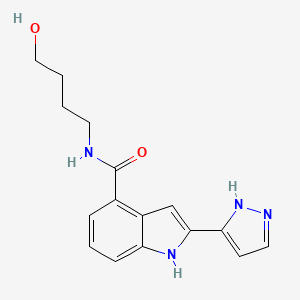

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
